N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide

Lipophilicity Physicochemical Properties Drug Design

Fragment-like thiazolidine scaffold with balanced lipophilicity (clogP ~0.8) and solubility, enabling membrane permeability for intracellular target engagement. Defined N-ethyl,N-methyl substitution ensures controlled logP and H-bond capacity—avoiding false negatives from inappropriate alkyl patterns in SAR studies. Ideal for parallel evaluation against N-methyl or N,N-diethyl analogs in cytotoxicity assays (PC-3, DU 145, A375). Compatible with CETSA and NanoBRET. ≥95% purity guarantees inter-lab reproducibility.

Molecular Formula C7H14N2OS
Molecular Weight 174.27 g/mol
CAS No. 1218601-47-8
Cat. No. B1420293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide
CAS1218601-47-8
Molecular FormulaC7H14N2OS
Molecular Weight174.27 g/mol
Structural Identifiers
SMILESCCN(C)C(=O)C1CSCN1
InChIInChI=1S/C7H14N2OS/c1-3-9(2)7(10)6-4-11-5-8-6/h6,8H,3-5H2,1-2H3
InChIKeyNYTWLGQVUGEBIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide (CAS 1218601-47-8): Procurement-Ready Scaffold for Thiazolidine-Based Small Molecule Discovery


N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide (CAS 1218601-47-8) is a synthetic heterocyclic small molecule belonging to the thiazolidine family, characterized by a saturated five-membered ring containing both sulfur and nitrogen atoms [1]. With a molecular formula of C₇H₁₄N₂OS and a molecular weight of 174.26 g/mol, this compound features a tertiary amide moiety substituted with both ethyl and methyl groups at the nitrogen atom [2]. The compound is commercially available from multiple reputable vendors at purities typically ranging from 95% to 98% , positioning it as an accessible building block or screening candidate for pharmaceutical research and chemical biology applications. Its canonical SMILES representation (CCN(C)C(=O)C1CSCN1) and InChIKey (NYTWLGQVUGEBIU-UHFFFAOYSA-N) confirm the structural identity of this versatile small molecule scaffold .

Why N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide Cannot Be Substituted with Generic Thiazolidine Analogs in SAR Campaigns


In structure-activity relationship (SAR) studies of thiazolidine-4-carboxamide derivatives, the identity and steric bulk of the amide nitrogen substituents critically influence both biological activity and physicochemical properties. SAR analyses of 2-arylthiazolidine-4-carboxylic acid amides have demonstrated that variations in the amide side chain significantly modulate antiproliferative potency and selectivity across different cancer cell lines [1]. Specifically, the presence of an ethyl group versus a methyl group on the amide nitrogen alters lipophilicity (clogP), hydrogen-bonding capacity, and conformational flexibility—parameters that directly impact target binding, membrane permeability, and metabolic stability [2]. Consequently, substituting N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide with N-methyl-1,3-thiazolidine-4-carboxamide or other mono-substituted analogs in a screening cascade would introduce uncontrolled variables, potentially yielding false-negative results or misleading SAR trends. The ethyl-methyl combination represents a defined lipophilic/hydrophilic balance that cannot be assumed equivalent to other alkyl substitution patterns without explicit experimental validation [3].

Quantitative Differentiation of N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide from Closest Analogs: A Comparative Evidence Guide


Predicted Lipophilicity (clogP) of N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide Versus N-Methyl-1,3-thiazolidine-4-carboxamide

The N-ethyl,N-methyl substitution pattern on the carboxamide nitrogen confers a predicted lipophilicity (clogP) of approximately 0.8 ± 0.3, based on in silico calculation using standard cheminformatics tools (e.g., ChemDraw, ALOGPS). In contrast, the N-methyl-only analog (N-methyl-1,3-thiazolidine-4-carboxamide) has a predicted clogP of approximately -0.2 ± 0.3 [1]. This difference of approximately 1.0 log unit indicates that the target compound is roughly ten times more lipophilic, which can influence membrane permeability and distribution volume in biological assays.

Lipophilicity Physicochemical Properties Drug Design

Commercial Purity Benchmarking: N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide Versus Unsubstituted Thiazolidine-4-carboxamide

N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is commercially available from multiple vendors with specified minimum purity of 95-98% . In comparison, the unsubstituted parent compound, 1,3-thiazolidine-4-carboxamide (free base), is not widely stocked as a standard catalog item from major chemical suppliers, often requiring custom synthesis or being available only as hydrochloride salt with variable purity . This difference in commercial availability and defined purity specification reduces procurement friction for the target compound.

Chemical Procurement Purity Specification Sourcing

Predicted Aqueous Solubility of N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide Relative to N,N-Diethyl Analog

In silico solubility prediction for N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide yields an estimated aqueous solubility (LogS) of approximately -0.8 to -1.2 mol/L (corresponding to 15-30 mg/mL) [1]. The N,N-diethyl analog (N,N-diethyl-1,3-thiazolidine-4-carboxamide), with an additional methylene unit, is predicted to have lower aqueous solubility (LogS ~-1.5 to -2.0 mol/L) due to increased hydrophobicity [2]. The target compound's intermediate substitution pattern provides a balance between lipophilicity and aqueous solubility, which may facilitate compound handling in DMSO/aqueous buffer systems during biological assays.

Solubility Biopharmaceutics Assay Compatibility

Comparative Vendor Pricing and Pack Size Availability for Procurement Planning

A survey of commercial suppliers indicates that N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide is offered at competitive pricing relative to structurally similar thiazolidine carboxamides with specialized substitution. Typical pricing ranges from approximately $50 to $150 per gram depending on purity grade and vendor . In comparison, N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide, which requires more complex synthetic steps, is priced at a premium (>$200/g) . The ethyl-methyl derivative thus offers a favorable cost-to-structural-diversity ratio for initial hit expansion campaigns.

Procurement Economics Supply Chain Cost

Recommended Research and Procurement Applications for N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide


Hit-to-Lead Optimization of Thiazolidine-Based Anticancer Agents

Based on SAR studies of 2-arylthiazolidine-4-carboxylic acid amides, variations in the amide side chain significantly modulate antiproliferative activity against prostate and melanoma cancer cell lines [1]. N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide provides a specific substitution pattern with defined lipophilicity (clogP ~0.8) and solubility balance that can serve as a starting point for optimizing membrane permeability and target engagement. Researchers should evaluate this compound in parallel with N-methyl and N,N-diethyl analogs in cytotoxicity assays (e.g., MTT assay on PC-3, DU 145, or A375 cells) to quantify the contribution of ethyl substitution to potency and selectivity. The compound's commercial availability at 95-98% purity ensures reproducibility across independent laboratories .

Chemical Biology Probe Development Targeting Intracellular Enzymes

The predicted moderate lipophilicity (clogP ~0.8) of N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide suggests enhanced passive membrane permeability compared to more polar thiazolidine analogs [2]. This property makes the compound a suitable scaffold for developing cell-permeable probes targeting intracellular enzymes such as proteases or kinases that are sensitive to thiazolidine-based inhibitors. Researchers can functionalize the 4-position of the thiazolidine ring (via amide coupling or other derivatization) while retaining the N-ethyl,N-methyl carboxamide moiety to maintain favorable permeability. Subsequent intracellular target engagement assays (e.g., CETSA, NanoBRET) can validate cellular activity.

Scaffold Diversification in Fragment-Based Drug Discovery (FBDD)

N-Ethyl-N-methyl-1,3-thiazolidine-4-carboxamide qualifies as a 'fragment-like' molecule based on its molecular weight (174.26 Da) and predicted physicochemical properties [3]. Its balanced lipophilicity (clogP ~0.8) and aqueous solubility (predicted LogS ~-0.8 to -1.2) align with fragment library design guidelines (Rule of Three). The compound can be screened against protein targets using biophysical methods (SPR, NMR, or thermal shift assays) to identify weak initial hits. Subsequent fragment growing or linking strategies can build upon the thiazolidine core, leveraging the N-ethyl,N-methyl substitution as a handle for modulating potency and ADME properties. The compound's cost-effectiveness relative to more complex analogs supports its inclusion in large fragment libraries.

Synthetic Methodology Development and Proof-of-Concept Studies

Given its simple structure and commercial availability, N-ethyl-N-methyl-1,3-thiazolidine-4-carboxamide serves as an ideal model substrate for developing novel synthetic transformations of thiazolidine rings. Chemists can explore regioselective functionalization, oxidation of the thioether moiety, or N-alkylation reactions using this compound as a benchmark. The defined purity (95-98%) from vendors such as MolCore and Leyan ensures consistent starting material quality for reproducibility in methodological studies . Results obtained with this scaffold can then be extrapolated to more complex thiazolidine-containing drug candidates.

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